Specific Scientific Field: Physical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene has been used in the field of physical chemistry to study the structure of its various conformational isomers and their vibrational spectra .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in cycloaddition reactions, which are a type of chemical reaction where two unsaturated molecules (or parts of the same molecule) combine with the loss of a small molecule like water to form a cyclic compound.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Summary of the Application: 2,4-Dimethyl-1,3-pentadiene, as a conjugated diene, can be used to study the properties and reactivity of conjugated dienes. Conjugated dienes are hydrocarbon chains that have two double bonds separated by a single bond.
2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C₇H₁₂ and a CAS number of 1000-86-8. It is classified as a diene due to the presence of two double bonds in its structure, specifically located between the first and second, and the third and fourth carbon atoms. This compound is also known by its IUPAC name, 2,4-dimethylpenta-1,3-diene. It appears as a colorless liquid with a characteristic odor and is highly flammable, making it essential to handle with care in laboratory settings .
Several methods can be employed to synthesize 2,4-dimethyl-1,3-pentadiene:
These methods highlight the versatility of organic synthesis techniques applicable to this compound.
2,4-Dimethyl-1,3-pentadiene finds applications primarily in research settings:
Due to its reactivity and structure, it also has potential uses in organic synthesis pathways for developing various chemical products.
When comparing 2,4-dimethyl-1,3-pentadiene to similar compounds such as 1,3-butadiene and isoprene, several unique characteristics emerge:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,4-Dimethyl-1,3-pentadiene | C₇H₁₂ | Two double bonds; branched structure |
1,3-Butadiene | C₄H₆ | Linear diene; used in rubber production |
Isoprene | C₅H₈ | Building block for natural rubber; linear diene |
Uniqueness: The branched structure of 2,4-dimethyl-1,3-pentadiene distinguishes it from linear dienes like 1,3-butadiene and isoprene. This structural difference influences its reactivity patterns and potential applications in synthetic chemistry.
Catalytic dehydration remains the most widely employed method for synthesizing 2,4-dimethyl-1,3-pentadiene. A notable approach involves the dehydration of 2,3-pentanediol derivatives using solid acid catalysts. For instance, LaPO₄ catalysts have demonstrated exceptional performance in converting 2,3-pentanediol to 1,3-pentadiene with >90% selectivity under optimized conditions. The mechanism proceeds via a cyclic carbocation intermediate, where the catalyst’s Brønsted acidity and pore structure critically influence reaction efficiency.
Alternative routes utilize biomass-derived precursors. Xylitol, a renewable feedstock, undergoes deoxydehydration (DODH) with formic acid to yield 2,4-pentadien-1-ol, which is subsequently deoxygenated using Pd/C catalysts to produce 1,3-pentadiene. This two-step process achieves a total yield of 83% at 100°C, with hexane/methyl chloride solvent mixtures minimizing side reactions. Comparatively, TiCl₄ and ethylaluminum dichloride (EADC) catalysts facilitate copolymerization of isobutylene (IB) and 2,4-dimethyl-1,3-pentadiene (DMPD), though DMPD’s higher reactivity often leads to block copolymer formation rather than random copolymers.
Catalyst | Substrate | Temperature (°C) | Selectivity (%) | Yield (%) | Reference |
---|---|---|---|---|---|
LaPO₄ | 2,3-Pentanediol | 300 | 92 | 85 | |
Pd/C | 2,4-Pentadien-1-ol | 100 | 95 | 83 | |
TiCl₄ | Isobutylene/DMPD | -76 to -40 | 87 (DMPD) | 65 |
Isomer control is critical for applications requiring precise regiochemistry. A patented two-step method optimizes the synthesis of 2-methyl-1,3-pentadiene from 2-methyl-2,4-pentanediol. The first step employs montmorillonite-supported FeCl₃ to dehydrate the diol to 4-methyl-4-penten-2-ol at 110–140°C, followed by a second dehydration using oxalic acid or FeCl₃ at 120–150°C. This approach achieves a 9:1 ratio of 2-methyl-1,3-pentadiene to its 4-methyl isomer, with an overall yield of 80%.
Silica gel-mediated rearrangements of alkylallenes further exemplify isomer-specific pathways. For example, treatment of 2,4-dimethylpenta-1,2-diene with silica gel yields 2,4-dimethyl-1,3-pentadiene via a carbocation intermediate stabilized by methyl groups. Gold(I) catalysts, such as AuCl₃ with PhNO additives, enhance stereoselectivity in such rearrangements, achieving >90% conversion under mild conditions.
The conformational landscape of 2,4-dimethyl-1,3-pentadiene has been elucidated through ab initio studies. Two stable conformers—s-trans and s-cis—exist, with the s-trans form being 2.3 kcal/mol more stable due to reduced steric hindrance. Vibrational spectroscopy confirms these findings, with distinct C=C stretching modes at 1,620 cm⁻¹ (s-trans) and 1,645 cm⁻¹ (s-cis).
In polymerization reactions, stereochemical outcomes depend on catalyst choice. For instance, EADC promotes 1,4-additions in DMPD homopolymers, while TiCl₄ favors 1,2-additions (~13% incorporation). Such control is pivotal for tuning polymer properties like glass transition temperature and mechanical strength.
Flammable;Irritant